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Compound of Interest

Compound Name: 2-[1-(Dimethylamino)ethyl]indole

Cat. No.: B014033 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of

numerous biologically active compounds. Among these, derivatives of 2-[1-
(Dimethylamino)ethyl]indole have garnered significant interest for their diverse

pharmacological activities. Understanding the pharmacokinetic profiles of these analogs is

crucial for the development of safe and effective therapeutic agents. This guide provides a

comparative overview of the available pharmacokinetic data for several key analogs, supported

by experimental details to aid in research and development.

Comparative Pharmacokinetic Parameters
The following table summarizes key pharmacokinetic parameters for 2-[1-
(Dimethylamino)ethyl]indole and its analogs, compiled from various preclinical and clinical

studies. It is important to note that direct comparisons should be made with caution due to

variations in the studied species, administered doses, and analytical methodologies.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 6 Tech Support

https://www.benchchem.com/product/b014033?utm_src=pdf-interest
https://www.benchchem.com/product/b014033?utm_src=pdf-body
https://www.benchchem.com/product/b014033?utm_src=pdf-body
https://www.benchchem.com/product/b014033?utm_src=pdf-body
https://www.benchchem.com/product/b014033?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b014033?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Comp
ound

Specie
s

Dose
and
Route
of
Admini
stratio
n

Cmax Tmax AUC
Half-
life
(t1/2)

Oral
Bioava
ilabilit
y (%)

Refere
nce

Compo

und 8d:

3-[2-

(dimeth

ylamino

)ethyl]-5

-[(1,1-

dioxo-5-

methyl-

1,2,5-

thiadiaz

olidin-2-

yl)-

methyl]-

1H-

indole

Rat

Not

specifie

d

N/A N/A N/A N/A 66 [1]

Compo

und 8k:

Analog

of

Compo

und 8d

Rat

Not

specifie

d

N/A N/A N/A N/A 62 [1]
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[2]

Psilocy

bin (4-

PO-

DMT)
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d

N/A N/A N/A

2.1–4.7

hours

(as

psilocin

)

52.7 ±
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psilocin

)

[3]

4-AcO-

DMT
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silocin)
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injectio

n

N/A N/A N/A

~30
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(psiloci

n)

~70%

relative

to

psilocyb

in

[4]

N/A: Not Available in the cited literature.

Experimental Protocols
Detailed methodologies are essential for the interpretation and replication of pharmacokinetic

studies. Below are summaries of the experimental protocols from the cited research.
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Study of 3-[2-(dimethylamino)ethyl]-5-[(1,1-dioxo-5-
methyl-1,2,5-thiadiazolidin-2-yl)-methyl]-1H-indole
Analogs[1]

Animal Model: The in vivo studies for compounds 8d and 8k were conducted in rats.

Dosing and Administration: The specific doses and route of administration for the oral

bioavailability assessment were not detailed in the abstract.

Sample Collection and Analysis: Details regarding the biological matrix (e.g., blood, plasma),

sampling time points, and the analytical method used for drug quantification are not available

in the abstract.

Pharmacokinetics of alpha-[(dimethylamino)methyl]-2-
(3-ethyl-5-methyl-4-isoxazolyl)-1H-indole-3-methanol
(SaRI 59-801)[2]

Study Population: The study was conducted in 15 healthy male volunteers.

Dosing and Administration: Oral doses of 50 mg or 200 mg of the [3-14C]-labeled compound

were administered.

Sample Collection: Blood samples were collected at various time points to determine the

concentration of the unchanged drug and total radioactivity. Urine and feces were collected

to assess the excretion of the drug and its metabolites.

Analytical Method: The specific analytical methods used for the quantification of the parent

drug and its metabolites were not specified in the abstract. However, the use of a

radiolabeled compound suggests that techniques like liquid scintillation counting were likely

employed for measuring total radioactivity.

Pharmacokinetics of Psilocybin (4-PO-DMT)[3]
Study Population: The provided data is from human studies.
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Metabolism: Psilocybin is a prodrug that is rapidly dephosphorylated in the body to its active

metabolite, psilocin. The pharmacokinetic parameters reported are for psilocin.

Bioavailability: The oral bioavailability of psilocybin is reported as the availability of its active

metabolite, psilocin.

Elimination: The elimination half-life is also reported for psilocin.

Pharmacokinetics of 4-AcO-DMT (O-Acetylpsilocin)[4]
Animal Model: Pharmacokinetic studies were conducted in rodents.

Dosing and Administration: The drug was administered via intraperitoneal injection at

equimolar doses to psilocybin for comparative analysis.

Metabolism: 4-AcO-DMT is a prodrug of psilocin, and its pharmacokinetic profile is largely

determined by its conversion to psilocin.

Bioavailability: The relative bioavailability of 4-AcO-DMT was found to be approximately 70%

of that of psilocybin, indicating that it results in modestly lower levels of the active metabolite,

psilocin.

Elimination: The elimination half-life of psilocin derived from 4-AcO-DMT was approximately

30 minutes.

Visualizing Experimental and Logical Relationships
To better understand the processes involved in a typical pharmacokinetic study and the

metabolic fate of these indole analogs, the following diagrams are provided.

Caption: Workflow of a typical preclinical and clinical pharmacokinetic study.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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